8-Iodoquinazolin-2-amine 8-Iodoquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910345
InChI: InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
SMILES:
Molecular Formula: C8H6IN3
Molecular Weight: 271.06 g/mol

8-Iodoquinazolin-2-amine

CAS No.:

Cat. No.: VC15910345

Molecular Formula: C8H6IN3

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

8-Iodoquinazolin-2-amine -

Specification

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
IUPAC Name 8-iodoquinazolin-2-amine
Standard InChI InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
Standard InChI Key OYMPAKCKNIHQEU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=C(N=C2C(=C1)I)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

8-Iodoquinazolin-2-amine has the molecular formula C8H6IN3C_8H_6IN_3 and a molecular weight of 271.06 g/mol . The iodine substitution at the 8-position introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. While specific physicochemical data such as melting point, boiling point, and density remain unreported in the literature, its structural analogs provide insights into likely properties. For instance, 6-Iodoquinazolin-4-one derivatives exhibit melting points ranging from 180–220°C , suggesting that 8-Iodoquinazolin-2-amine may similarly possess a high melting point due to halogen-induced lattice stability.

Table 1: Key Chemical Data for 8-Iodoquinazolin-2-amine

PropertyValue
CAS Number1935350-59-6
Molecular FormulaC8H6IN3C_8H_6IN_3
Molecular Weight271.06 g/mol
IUPAC Name8-Iodoquinazolin-2-amine

Crystallographic and Spectroscopic Characteristics

Although direct crystallographic data for 8-Iodoquinazolin-2-amine are unavailable, studies on related iodoquinazolines reveal key structural trends. For example, N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine exhibits a twisted bicyclic ring system with a dihedral angle of 4.5° between the fused rings . This distortion, attributed to steric effects from the iodine substituent, likely applies to 8-Iodoquinazolin-2-amine as well.

Spectroscopic characterization of analogous compounds, such as 6-Iodoquinazolin-4-one derivatives, demonstrates distinct NMR patterns. The 1H NMR spectrum of 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one shows aromatic protons in the range of 7.08–8.31 ppm and a singlet for the methylene group at 4.28 ppm . Mass spectral data for similar compounds, such as m/z 397 (M+) for IQZN-1 , further support the utility of mass spectrometry in confirming molecular ion peaks for iodinated quinazolines.

Synthesis and Analytical Characterization

Synthetic Routes

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic or basic conditions.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 8-position. For example, 6-Iodoquinazolin-4-one derivatives were synthesized via iodination of precursor quinazolines .

  • Amine Functionalization: Introduction of the 2-amine group via nucleophilic substitution or reductive amination.

A representative pathway for 6-Iodoquinazolin-4-one involved refluxing 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one with N-(4-bromophenyl)-2-chloroacetamide in acetone, followed by crystallization . Adapting this method for the 8-position would require regioselective iodination, potentially using directing groups or protective strategies.

Analytical Validation

Characterization of 8-Iodoquinazolin-2-amine would likely employ:

  • 1H/13C NMR: To confirm aromatic proton environments and iodine’s deshielding effects.

  • Mass Spectrometry: For molecular ion confirmation (e.g., expected m/z 271 for [M]+).

  • Elemental Analysis: To verify C, H, N, and I content.

For instance, a related compound, 2-Amino-3-(4-bromophenyl)-6-iodoquinazolin-4-one (CID 67982180), was characterized by NMR and mass spectrometry, showing a molecular ion peak at m/z 442 .

Applications in Medicinal Chemistry

Drug Development

Iodoquinazolines serve as precursors for radiopharmaceuticals due to iodine’s isotopic versatility (e.g., 123I/131I for imaging/therapy). The amine group at the 2-position offers a handle for conjugation with targeting moieties or prodrug formulations.

Structure-Activity Relationship (SAR) Insights

  • Halogen Position: 6-Iodo derivatives exhibit stronger antibacterial activity than non-halogenated analogs , suggesting that the 8-iodo substitution may similarly enhance efficacy.

  • Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring improve antifungal activity , a strategy applicable to 8-Iodoquinazolin-2-amine optimization.

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